Product packaging for 5-Bromo-1,2-thiazol-4-amine(Cat. No.:)

5-Bromo-1,2-thiazol-4-amine

Cat. No.: B12330279
M. Wt: 179.04 g/mol
InChI Key: VDOXKDHLPHCPIJ-UHFFFAOYSA-N
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Description

5-Bromo-1,2-thiazol-4-amine is a brominated isothiazole derivative serving as a versatile chemical intermediate and building block in medicinal chemistry and drug discovery research. Compounds based on the thiazole and isothiazole scaffolds are frequently explored for their diverse biological activities. Thiazole-containing molecules are widely investigated in the development of novel antimicrobial agents to combat multidrug-resistant pathogens and as chemotherapeutic agents targeting various cancers . Furthermore, aminoarylthiazole derivatives represent a significant class of compounds studied as potential correctors of the chloride transport defect associated with F508del-CFTR, the most common mutation causing cystic fibrosis . The bromine atom located at the 5-position of the thiazole ring provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to generate a diverse array of analogues for structure-activity relationship (SAR) studies . This makes this compound a valuable precursor for synthesizing more complex molecules aimed at probing biological mechanisms and identifying new therapeutic leads. This product is intended for research purposes in a controlled laboratory setting and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3BrN2S B12330279 5-Bromo-1,2-thiazol-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,2-thiazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S/c4-3-2(5)1-6-7-3/h1H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOXKDHLPHCPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 1,2 Thiazol 4 Amine and Its Analogues

Retrosynthetic Analysis of the 5-Bromo-1,2-thiazol-4-amine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, this process highlights the key bond formations necessary for its synthesis.

Key Bond Disconnections and Potential Precursors

The primary disconnections for the this compound ring involve breaking the C-S, N-S, and C-C bonds that form the heterocyclic core. Two logical retrosynthetic pathways emerge:

Pathway A: Formation of the 4-aminoisothiazole ring followed by bromination. This is often the more strategically sound approach. The initial target is 1,2-thiazol-4-amine. This precursor can be disconnected, suggesting a cyclization reaction. One common method for forming 4-aminoisothiazoles is the Thorpe-Ziegler cyclization of a dinitrile precursor. researchgate.net This approach involves intramolecular cyclization of a molecule already containing the requisite atoms, leading to the stable heterocyclic amine.

Pathway B: Construction of a pre-brominated backbone. This pathway is generally less common as it can be challenging to control regiochemistry, and brominated intermediates can be less stable. This would involve cyclizing a precursor that already contains a bromine atom at the appropriate position.

Based on these pathways, potential precursors for the 4-aminoisothiazole core include β-ketonitriles or related compounds that can react with a source of sulfur and nitrogen to form the ring. For instance, the reaction of a compound containing a reactive methylene (B1212753) group adjacent to a nitrile with a sulfurating and aminating agent could yield the desired ring structure.

Strategic Considerations for Regioselective Synthesis

Regioselectivity—the control of where substituents are placed on the ring—is the most critical aspect of synthesizing this compound. The substitution pattern (amine at C4, bromine at C5) dictates the synthetic strategy.

The most viable strategy involves:

Synthesis of the 1,2-thiazol-4-amine core: This step establishes the foundational isothiazole (B42339) ring with the crucial amino group at the C4 position. Methods like the Thorpe-Ziegler cyclization are designed to yield this specific isomer. researchgate.net

Electrophilic Bromination: With the 4-aminoisothiazole in hand, the final step is the introduction of the bromine atom. The amino group at C4 is an activating, ortho-, para-directing group. In the context of the five-membered isothiazole ring, it strongly activates the adjacent C5 position for electrophilic substitution. This makes the regioselective introduction of bromine at C5 a highly favorable reaction.

This sequential approach, where the ring is first formed and then substituted, offers superior control over the final arrangement of the functional groups compared to attempting to construct the ring from already-substituted fragments.

Classical Synthetic Routes to Aminothiazoles and Bromothiazoles

While the target molecule is a 1,2-thiazole (isothiazole), it is instructive to first consider the classical synthesis for the isomeric 1,3-thiazoles, as this is a cornerstone of thiazole (B1198619) chemistry.

Adaptation of Hantzsch Thiazole Synthesis for Substituted Thiazoles

The Hantzsch thiazole synthesis is the most traditional and widely recognized method for preparing the 1,3-thiazole ring system. bepls.comnih.gov It typically involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of 2-aminothiazoles, thiourea (B124793) is used as the thioamide component. mdpi.commdpi.com

The general mechanism proceeds via nucleophilic attack of the sulfur from the thioamide onto the carbon bearing the halogen, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. While this method is exceptionally effective for 2-amino-1,3-thiazoles, it is not directly applicable for the synthesis of the 1,2-thiazole (isothiazole) core of this compound. The synthesis of isothiazoles requires different cyclization strategies that establish the characteristic N-S bond. thieme-connect.com For instance, the synthesis of 4-aminoisothiazoles can be achieved through the cyclization of β-ketonitriles with an appropriate source of sulfur and nitrogen, or via specialized named reactions like the Thorpe-Ziegler cyclization. researchgate.net

Direct Bromination Reactions on Thiazole Rings

Direct bromination is a key step in functionalizing pre-formed heterocyclic rings. For the synthesis of this compound, this reaction would be performed on the 1,2-thiazol-4-amine precursor. The powerful activating effect of the C4-amino group directs the incoming electrophile (bromine) almost exclusively to the C5 position.

Various brominating agents can be employed for the electrophilic bromination of activated aromatic and heteroaromatic rings. The choice of reagent can influence the reaction's selectivity and vigor.

Molecular Bromine (Br₂): This is a powerful and common brominating agent. The reaction of an aminothiazole or aminoisothiazole with molecular bromine, often in a solvent like acetic acid or chloroform, typically proceeds rapidly to yield the 5-bromo derivative. nih.gov The high reactivity of bromine ensures efficient conversion, although it can sometimes lead to over-bromination if the substrate is highly activated or the conditions are not carefully controlled.

N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine, making it a preferred reagent in many modern synthetic applications. organic-chemistry.org It is easier and safer to handle than liquid bromine. The reaction is typically carried out in a polar solvent such as acetonitrile (B52724) or DMF. NBS provides a low, steady concentration of bromine, which can help prevent side reactions and improve the regioselectivity of the bromination.

The table below summarizes typical conditions for the bromination of activated thiazole rings, which are analogous to the bromination of 1,2-thiazol-4-amine.

Brominating AgentTypical SolventsGeneral ConditionsOutcomeReference
Molecular Bromine (Br₂)Glacial Acetic Acid, ChloroformRoom temperature or gentle heating (e.g., 80°C)High yield of the 5-bromo product; potential for di-bromination if other positions are activated. nih.gov
N-Bromosuccinimide (NBS)Acetonitrile (MeCN), Dichloromethane (DCM), N,N-Dimethylformamide (DMF)Room temperature, often in the dark to prevent radical reactions.Excellent yield and high regioselectivity for the 5-position on activated aminothiazole rings. organic-chemistry.org
Influence of Reaction Conditions on Regioselectivity

The regioselectivity in the synthesis of substituted isothiazoles (1,2-thiazoles) is a critical factor determined by the chosen synthetic route and reaction conditions. The construction of the isothiazole ring itself or the subsequent functionalization of a pre-formed ring dictates the final positions of substituents.

For the synthesis of this compound, achieving the desired 4,5-substitution pattern requires precise control over reaction pathways. In principle, this could be achieved by:

Ring formation from acyclic precursors: Building the isothiazole ring from a linear molecule already containing the necessary atoms and functional groups (or their precursors) in the correct order. The choice of starting materials and cyclization conditions would be paramount in ensuring the correct isomer is formed.

Functionalization of a pre-formed isothiazole ring: This involves introducing the bromo and amino groups onto the isothiazole core. The inherent electronic properties of the isothiazole ring direct electrophilic and nucleophilic attacks to specific positions. Electrophilic aromatic substitution on isothiazole is generally difficult and often requires activating groups. Reaction conditions such as temperature, solvent, and the nature of the halogenating or aminating agent can influence which position is favored. For instance, bromination of an existing 4-aminoisothiazole would likely be directed by the activating amino group, but direct bromination of the unsubstituted isothiazole ring followed by amination presents different regiochemical challenges.

Introduction of the Amino Group to the Thiazole Moiety

Introducing an amino group onto a thiazole (or isothiazole) ring can be accomplished through several established methods, although specific examples for the C-4 position of a 5-bromo-1,2-thiazole are scarce.

One common strategy is nucleophilic aromatic substitution (SNAr) . This would involve reacting a 5-bromo-4-halo-1,2-thiazole with an ammonia (B1221849) source or a protected amine. The success of this reaction depends heavily on the activation of the C-4 position by electron-withdrawing groups and the choice of reaction conditions (temperature, solvent, base).

Another approach is through a reduction of a nitro group . If a 5-bromo-4-nitro-1,2-thiazole intermediate could be synthesized, its subsequent reduction using standard reagents like tin(II) chloride, iron in acetic acid, or catalytic hydrogenation would yield the desired 4-amino product.

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , represent a more modern approach. This method could theoretically be used to couple an amine with 5-bromo-4-halo-1,2-thiazole using a palladium or copper catalyst. This reaction is known for its broad substrate scope and functional group tolerance. evitachem.com

Modern Synthetic Approaches

Modern synthetic chemistry offers several advanced strategies to improve efficiency, yield, and environmental friendliness. While not specifically detailed for this compound, these methods are widely applied to the synthesis of related heterocyclic compounds.

One-Pot Reaction Strategies for Thiazole Derivatives

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are highly efficient. For thiazole derivatives, these often involve multicomponent reactions (MCRs). The Hantzsch thiazole synthesis, the most common method for producing 1,3-thiazoles, can be adapted into a one-pot procedure by generating the requisite α-haloketone in situ from a ketone and a halogen source (like N-Bromosuccinimide, NBS), followed by condensation with a thioamide. nih.govasianpubs.org Similar strategies could be envisioned for isothiazole synthesis, where acyclic precursors are combined and cyclized under specific conditions to form the desired substituted ring in a single operation. nih.gov

Reaction TypeReactantsKey Features
Modified Hantzsch SynthesisKetones, Halogen Source (e.g., NBS), Thiourea/ThioamideIn situ generation of α-haloketone, avoids handling lachrymatory intermediates. nih.gov
Electrochemical SynthesisActive Methylene Ketones, Thioureas, NH4IUses electricity as a green oxidant, avoids chemical oxidants. nih.gov
Multicomponent CascadeEnaminones, Cyanamide, Elemental SulfurHigh atom economy, forms multiple bonds in a single operation.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. nih.gov The technique involves heating the reaction mixture with microwave irradiation, which can lead to rapid and uniform heating. Numerous protocols exist for the microwave-assisted synthesis of 2-aminothiazoles, often reducing reaction times from hours to minutes. proquest.comnih.gov For example, the one-pot reaction of aromatic ketones, NBS, and thiourea can be efficiently conducted under microwave irradiation in an aqueous medium. proquest.comresearchgate.net While specific MAOS protocols for this compound are not reported, the general success of this technology in heterocyclic synthesis suggests its potential applicability. nih.gov

MethodReactantsConditionsTimeYield
One-pot aqueous synthesisAromatic ketones, NBS, ThioureaMicrowave, 80-85 °C, PEG-400/Water28-32 min84-89%
Green chemistry approacho-chloroacetophenone, Iodine, ThioureaMicrowave irradiationMinutesHigh

The data in this table is based on the synthesis of 4-aryl-2-aminothiazoles (1,3-thiazole isomers) and is presented for illustrative purposes of the efficacy of microwave-assisted synthesis. proquest.comnih.gov

Catalytic Methods for Thiazole Formation and Functionalization

The use of catalysts can significantly enhance the efficiency and selectivity of thiazole synthesis. Both metal and organocatalysts are employed.

Metal Catalysis: Copper and palladium catalysts are widely used. Copper salts can catalyze the cyclization of oximes with potassium thiocyanate (B1210189) to form 2-aminothiazoles. nih.gov Palladium catalysts are instrumental in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are used to functionalize pre-formed thiazole rings with aryl or amino groups, respectively. organic-chemistry.org

Organocatalysis: Small organic molecules can also catalyze thiazole synthesis. For instance, amino acids have been used as green organocatalysts in the synthesis of 2-aminothiazoles. nih.gov

Biocatalysis: Enzymes offer a green and highly selective alternative for synthesis. Halogenase enzymes can perform regioselective bromination of aminothiazole substrates under mild, aqueous conditions, providing brominated intermediates that can be used in subsequent cross-coupling reactions without purification. nih.govacs.org

Purification and Isolation Techniques for this compound

Following synthesis, the isolation and purification of the target compound are crucial for removing byproducts, unreacted starting materials, and catalysts. Standard techniques for the purification of heterocyclic compounds like this compound would typically be employed.

Extraction: An initial workup often involves liquid-liquid extraction to separate the crude product from the reaction mixture based on its solubility in immiscible organic and aqueous phases.

Crystallization/Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to crystallize out, leaving impurities in the solution.

Chromatography: For more challenging separations, column chromatography is the method of choice. The crude mixture is passed through a stationary phase (commonly silica (B1680970) gel or alumina) using a mobile phase (a solvent or solvent mixture). Separation occurs based on the differential adsorption of the components. For related bromo-aminothiazole compounds, purification by flash chromatography on silica gel is a documented method. nih.gov

Acid-Base Chemistry: Given the presence of a basic amino group, the compound could be purified by forming a salt (e.g., a hydrochloride salt) by treating it with an acid. The salt may have different solubility properties, allowing it to be precipitated and separated, and the free amine can be regenerated by subsequent neutralization.

Advanced Spectroscopic and Crystallographic Characterization of 5 Bromo 1,2 Thiazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 5-Bromo-1,2-thiazol-4-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to confirm its constitution and atom connectivity.

The ¹H NMR spectrum of this compound is expected to be relatively simple, featuring distinct signals for the amine protons and the single proton on the thiazole (B1198619) ring.

Thiazole Ring Proton (H3): The molecule possesses a single proton attached to the C3 carbon of the thiazole ring. Its chemical shift is influenced by the electronic effects of the adjacent sulfur atom and the substituents on the ring. In related thiazole systems, protons on the ring typically appear in the aromatic region. researchgate.net The presence of the electron-donating amino group at C4 and the electron-withdrawing bromine atom at C5 would create a specific electronic environment. The signal for H3 is anticipated to be a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift is predicted to be in the range of δ 7.0-8.0 ppm.

Amine Protons (-NH₂): The protons of the primary amine group at the C4 position are expected to produce a broad singlet signal. The chemical shift of amine protons can vary significantly depending on factors such as solvent, concentration, and temperature due to hydrogen bonding. rsc.org In a non-protic solvent like DMSO-d₆, these protons often appear as a broad signal which is exchangeable with D₂O. The expected chemical shift would likely fall in the range of δ 4.0-6.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H3 7.0 - 8.0 s (singlet)

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, three distinct signals are expected for the three carbon atoms of the thiazole ring. The chemical shifts are governed by the hybridization state and the electronic environment created by the heteroatoms and substituents.

C3: This carbon is bonded to a hydrogen atom and is situated between the sulfur atom and the carbon bearing the amino group (C4). Its resonance is expected to appear in the range of δ 110-125 ppm.

C4: This carbon is directly attached to the electron-donating amino group. This substitution typically causes an upfield shift (shielding) for the attached carbon. However, its position within the heterocyclic ring system will also play a role. Its signal is predicted to be in the δ 140-155 ppm range. asianpubs.org

C5: This carbon is bonded to the electronegative bromine atom, which generally causes a significant downfield shift (deshielding). However, in aromatic and heteroaromatic systems, the effect can be more complex. The signal for C5 is expected to be found in the range of δ 95-110 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C3 110 - 125
C4 140 - 155

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. In the case of this compound, the COSY spectrum would be expected to be very simple, showing no cross-peaks for the thiazole ring proton (H3) as it is an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. A cross-peak would be expected between the signal for the H3 proton and the signal for the C3 carbon, providing a definitive assignment for both.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly powerful for piecing together the molecular skeleton. For this compound, one would expect to observe correlations from the H3 proton to the C4 and C5 carbons. Additionally, the amine protons might show correlations to C4 and C5, further confirming the connectivity within the molecule.

Vibrational Spectroscopy

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups. researchgate.netktu.edu.tr

N-H Stretching: The primary amine group (-NH₂) is expected to show two distinct stretching vibration bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching modes of the N-H bonds. researchgate.net

C=N and C=C Stretching: The thiazole ring contains C=N and C=C bonds, which will give rise to characteristic stretching vibrations. These bands are typically observed in the 1500-1650 cm⁻¹ region. nih.gov

N-H Bending: The scissoring vibration of the amino group typically appears as a medium to strong band around 1600-1650 cm⁻¹.

Ring Vibrations: Skeletal vibrations of the thiazole ring are expected to produce a series of bands in the fingerprint region (below 1500 cm⁻¹).

C-Br Stretching: The vibration associated with the carbon-bromine bond is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Asymmetric & Symmetric Stretching 3300 - 3500
C=N / C=C Ring Stretching 1500 - 1650
N-H Bending 1600 - 1650
C-S Stretching 600 - 800

Raman spectroscopy, being complementary to FTIR, is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for confirming the vibrations of the thiazole ring.

The Raman spectrum is expected to show strong bands for the symmetric vibrations of the thiazole ring. Based on studies of similar molecules like 2-aminothiazole, characteristic bands related to C=C and C=N stretching, as well as C-H in-plane bending, would be anticipated. researchgate.net The C-S and C-Br stretching vibrations should also be Raman active, appearing in the low-frequency region. The symmetric nature of the ring breathing mode would likely result in a particularly intense Raman signal, providing a characteristic fingerprint for the thiazole core.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a compound through the analysis of its fragmentation patterns. For this compound, a combination of high-resolution and standard mass spectrometric techniques would provide definitive molecular formula confirmation and insights into its chemical stability.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound by providing a highly accurate mass measurement of the molecular ion. This accuracy allows for the determination of the elemental composition and differentiation from other compounds with the same nominal mass. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), would result in a distinctive M+ and M+2 isotopic cluster in the mass spectrum, serving as a clear indicator of a monobrominated compound.

Table 1: Theoretical HRMS Data for this compound

Ion Theoretical m/z (79Br) Theoretical m/z (81Br)
[M+H]+ 193.9487 195.9467
[M-H]- 191.9331 193.9311

Note: This table represents theoretical values. As of the latest search, specific experimental HRMS data for this compound has not been reported in the available literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing the purity of this compound samples and for studying its behavior in solution. An LC-MS analysis would provide the retention time of the compound, which is characteristic under specific chromatographic conditions, and its mass-to-charge ratio. Electrospray ionization (ESI) is a common ionization technique used in LC-MS that would likely generate protonated molecules, [M+H]+, of this compound.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through the analysis of fragmentation patterns. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak and various fragment ions. For this compound, EI-MS would be expected to show cleavage of the thiazole ring and loss of the bromine atom or the amino group. The fragmentation pattern would help in confirming the connectivity of the atoms within the molecule. While EI-MS is a powerful technique, specific experimental data for this compound is not currently available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from a lower energy molecular orbital to a higher energy one. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophores. The thiazole ring, being an aromatic heterocycle, is expected to exhibit π → π* transitions. The presence of the amino and bromo substituents will influence the energy of these transitions, causing shifts in the absorption maxima (λmax) compared to unsubstituted 1,2-thiazole. Specifically, the lone pair of electrons on the nitrogen of the amino group can participate in n → π* transitions.

Table 2: Expected Electronic Transitions for this compound

Transition Type Expected Wavelength Range (nm) Chromophore
π → π* 200-400 Thiazole ring

Note: This table indicates the types of electronic transitions generally expected for this class of compound. Specific experimental λmax values for this compound are not documented in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would be required. If such a crystal were grown, the analysis would reveal the precise spatial arrangement of the bromine, sulfur, nitrogen, and carbon atoms. Key structural parameters that would be determined include the planarity of the thiazole ring, the C-Br, C-S, C-N, and S-N bond lengths, and the bond angles within the ring. Furthermore, the analysis would elucidate the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the amino group, which are crucial for understanding the solid-state properties of the compound. Despite the power of this technique, there are no published reports detailing the single-crystal X-ray diffraction analysis of this compound.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Detailed crystallographic data for this compound is not publicly available. Structural analyses of closely related thiazole derivatives, however, can provide valuable insights into the potential intermolecular interactions that govern the crystal packing of this compound. In crystalline solids, molecules arrange themselves in a highly ordered three-dimensional lattice. This arrangement is dictated by a variety of non-covalent interactions, with hydrogen bonding often playing a primary role, particularly in molecules containing amine functionalities.

In analogous brominated aminothiazole structures, the amine group (-NH2) is a potent hydrogen bond donor, while the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. This combination facilitates the formation of robust intermolecular hydrogen bonds. For instance, in the crystal structure of 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine, molecules are linked by pairs of N—H⋯N hydrogen bonds, forming inversion dimers. nih.gov These dimers can then be further connected by other hydrogen bonds, such as N—H⋯O, into more extended structures like tapes or sheets. nih.gov

Similarly, studies on other aminothiazole derivatives reveal the prevalence of N—H⋯N hydrogen bonding, which links molecules into chains or more complex networks. nih.gov The presence of the bromine atom can also influence the crystal packing through halogen bonding, a non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophile.

While specific data for this compound is absent, it is reasonable to hypothesize that its crystal structure would be significantly influenced by N—H⋯N hydrogen bonds, potentially forming dimeric or catemeric motifs. The interplay of these hydrogen bonds, along with weaker interactions such as C—H⋯N or π-π stacking, would ultimately define the supramolecular architecture of the crystal.

Due to the lack of specific experimental data for this compound, a data table for its crystallographic and hydrogen bonding parameters cannot be generated. The table below, however, illustrates the type of data that would be expected from a single-crystal X-ray diffraction study of a related compound, 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine, to provide context. nih.gov

Table 1: Illustrative Crystallographic Data for a Related Compound: 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine

ParameterValue
Chemical FormulaC₁₁H₁₁BrN₂O₂S
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.4873 (2)
b (Å)8.0359 (2)
c (Å)10.6428 (3)
α (°)86.571 (2)
β (°)77.633 (2)
γ (°)85.330 (2)
Volume (ų)622.82 (3)
Z2

Table 2: Illustrative Hydrogen Bond Geometry for 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine (Å, °)

D—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)
N2—H1N2···N10.80(3)2.23(3)3.010(3)165(3)
N2—H2N2···O10.78(3)2.38(3)3.011(3)139(2)
N2—H2N2···O20.78(3)2.50(3)3.161(3)144(3)

Computational and Theoretical Studies on 5 Bromo 1,2 Thiazol 4 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov A primary application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. nih.govirjweb.com This is achieved by calculating the forces on each atom and adjusting their positions until a stable equilibrium is reached. For 5-Bromo-1,2-thiazol-4-amine, this process would yield precise data on bond lengths, bond angles, and dihedral angles.

DFT calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the mathematical functions used to describe the electron orbitals. nih.gov By exploring the potential energy surface, researchers can identify not only the ground state geometry but also various local minima (stable conformers) and transition states, which are crucial for understanding reaction mechanisms and energy landscapes. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters (Hypothetical for this compound based on typical thiazole (B1198619) derivatives) This table is for illustrative purposes only and does not represent actual calculated data for the specific compound.

ParameterTypical Value (Å or °)
C-S Bond Length~1.7 Å
C-N Bond Length~1.3 Å
C-Br Bond Length~1.9 Å
C-C Bond Length~1.4 Å
C-S-N Bond Angle~90-95°
S-C-C Bond Angle~110-115°

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates higher kinetic stability and lower chemical reactivity. irjweb.comnih.gov This energy gap is directly related to the electronic absorption properties of the molecule, corresponding to the energy of the lowest electronic transition. ossila.com For this compound, the HOMO would likely be localized on the electron-rich amino group and the thiazole ring, while the LUMO might be distributed across the ring system, influenced by the electronegative bromine atom.

Table 2: Illustrative FMO Parameters and Global Reactivity Descriptors (Hypothetical) This table is for illustrative purposes only and does not represent actual calculated data for the specific compound.

ParameterDefinitionTypical Value
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -1.5 eV
Energy Gap (ΔE)ELUMO - EHOMO~ 5.0 eV
Chemical Hardness (η)(ELUMO - EHOMO) / 2~ 2.5 eV
Chemical Potential (μ)(EHOMO + ELUMO) / 2~ -4.0 eV

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net

The MEP map uses a color scale to denote different potential values. Typically:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, this would likely be found near the nitrogen atom of the amino group and potentially the nitrogen in the thiazole ring. nih.govresearchgate.net

Blue: Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. This would be expected around the hydrogen atoms of the amino group. nih.govresearchgate.net

Green: Denotes areas of neutral or zero potential. nih.gov

By analyzing the MEP map, one can predict the molecule's intermolecular interaction patterns, such as hydrogen bonding. researchgate.net

Conformational Analysis and Tautomeric Equilibrium

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. For a molecule like this compound, this could involve the orientation of the amino group relative to the thiazole ring. Computational methods can calculate the relative energies of these different conformers to identify the most stable arrangement.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. The amino group on the 1,2-thiazole ring could potentially exist in equilibrium with its imino tautomer. Quantum chemical calculations can determine the relative energies of these tautomers, predicting which form is more stable and therefore more abundant under given conditions.

Prediction of Spectroscopic Parameters (e.g., Calculated NMR, IR, UV-Vis Spectra)

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectra: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the chemical shifts for ¹H and ¹³C NMR spectra. mdpi.com These calculated values, when compared to experimental spectra, are crucial for structural elucidation. mdpi.com

IR Spectra: The vibrational frequencies of a molecule can be calculated using DFT. researchgate.net These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. Each calculated vibrational mode can be visualized to understand the specific atomic motions involved (e.g., N-H stretching, C-Br stretching, ring vibrations), aiding in the assignment of experimental IR bands. researchgate.net

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. nih.gov This information can be used to generate a theoretical UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax) which correspond to electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.gov

Computational Studies on Molecular Interactions and Recognition

Understanding how this compound interacts with other molecules, such as biological receptors or solvent molecules, is crucial for applications in medicinal chemistry and materials science.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. ekb.eg If this compound were being investigated as a potential drug candidate, docking studies could predict its binding mode and affinity within the active site of a target protein. ekb.eg These studies analyze intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions to score and rank potential binding poses.

Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule and its complexes over time, providing insights into the stability of interactions and conformational changes that may occur upon binding.

Despite a comprehensive search for computational and theoretical studies, no specific Quantitative Structure-Property Relationship (QSPR) investigations for the chemical properties of this compound were found.

While QSPR is a valuable methodology for estimating physicochemical properties from molecular structures, and has been applied to various thiazole derivatives, dedicated studies on this compound are not available in the reviewed scientific literature. tandfonline.comdoi.org

Therefore, the presentation of detailed research findings and data tables as requested for this specific subsection is not possible at this time. Further research in the field of computational chemistry may address this knowledge gap in the future.

Applications of 5 Bromo 1,2 Thiazol 4 Amine in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

In principle, the amine group and the bromine atom on the thiazole (B1198619) ring provide two reactive sites for further chemical modifications. The amine can act as a nucleophile or be transformed into other functional groups, while the bromine atom is susceptible to substitution or can participate in cross-coupling reactions, a cornerstone of modern organic synthesis.

Precursor for Advanced Organic Molecules and Polyfunctional Heterocycles

While the broader class of aminothiazoles is widely recognized for its role in the synthesis of complex heterocyclic systems, specific examples detailing the use of 5-Bromo-1,2-thiazol-4-amine as a precursor are scarce in peer-reviewed literature. The general synthetic utility of related brominated thiazoles suggests that this compound could serve as a starting material for creating polyfunctionalized thiazole derivatives, which are scaffolds of interest in medicinal chemistry and materials science. The presence of both an amino group and a bromine atom allows for sequential or orthogonal functionalization, paving the way for the construction of intricate molecular architectures.

Intermediate in the Synthesis of Specialty Chemicals (e.g., Dyes, Reagents)

Development of Novel Materials

The incorporation of heteroatoms and halogens into organic molecules can impart unique electronic and optical properties, making them attractive for materials science applications.

Exploration in Materials Science for Electronic and Optical Properties

There is a general indication from chemical suppliers that this compound hydrochloride is utilized in the synthesis of advanced materials with tailored electronic and optical properties. The thiazole ring itself is an electron-rich system, and the presence of sulfur and nitrogen atoms can facilitate charge transport, a desirable characteristic for organic electronic materials. The bromine atom can further influence the electronic structure and intermolecular interactions within a material. However, specific research articles detailing the synthesis of such materials from this compound and characterizing their electronic or optical performance are not prominent in the public domain.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials, which exhibit a nonlinear response to intense electromagnetic fields, are crucial for applications in photonics and optoelectronics. Organic molecules with donor-acceptor groups and extended π-conjugated systems often exhibit significant NLO properties. While the structure of this compound contains elements that could contribute to NLO behavior (an amino donor group and the thiazole ring), there is a lack of specific studies investigating or reporting on the NLO properties of this particular compound or materials derived from it.

Future Directions and Research Perspectives for 5 Bromo 1,2 Thiazol 4 Amine Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future synthetic research on 5-Bromo-1,2-thiazol-4-amine will likely prioritize the development of methodologies that are not only efficient but also aligned with the principles of green chemistry. While traditional syntheses of related brominated aminothiazoles exist, the focus will shift towards minimizing waste, avoiding hazardous reagents, and improving atom economy.

Key areas for future exploration include:

One-Pot and Multicomponent Reactions: Designing single-step or tandem reactions that combine multiple synthetic transformations without isolating intermediates can significantly enhance efficiency. One-pot procedures for related 5-bromo-2-aminothiazoles have successfully avoided the use of metal catalysts and inconvenient reagents like elemental halogens, a strategy that could be adapted. researchgate.net

Green Solvents and Catalysts: Research into replacing traditional organic solvents with more environmentally benign alternatives like water or bio-based solvents is a critical future direction. mdpi.com Furthermore, the use of sustainable catalysts, such as earth-abundant metals like calcium or nanoparticle-based systems, presents a promising avenue for developing greener synthetic protocols for aminothiazoles. nih.govnih.govresearchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. evitachem.com Applying flow chemistry to the synthesis and subsequent modification of this compound could lead to more efficient and consistent production.

Avoiding Harsh Reagents: Methodologies that circumvent the use of elemental bromine, which is hazardous, are highly desirable. acs.orglookchem.com The use of alternative brominating agents like N-bromosuccinimide (NBS) in aqueous media represents a more sustainable approach. mdpi.commdpi.com

Table 1: Comparison of Traditional vs. Future-Oriented Synthetic Approaches

Feature Traditional Methodologies Future-Oriented Methodologies
Reagents Often use elemental bromine, strong acids/bases. Employ safer alternatives (e.g., NBS), biocatalysts, or metal-free conditions. researchgate.netmdpi.com
Solvents Typically rely on halogenated or volatile organic solvents. Focus on green solvents like water, ethanol, or ionic liquids. mdpi.commdpi.com
Process Multi-step synthesis with isolation of intermediates. One-pot, tandem, or multicomponent reactions to improve step economy. researchgate.netnih.gov
Catalysis May involve precious metal catalysts with leaching issues. Exploration of earth-abundant metal catalysts (e.g., Calcium) or biocatalysis. nih.govresearchgate.net
Efficiency Moderate yields, significant waste generation. High-yielding processes with high atom economy and reduced E-factor.

Advanced Functionalization and Derivatization for Tailored Chemical Properties

The this compound scaffold possesses two primary handles for chemical modification: the C5-bromo substituent and the C4-amine group. Future research will focus on leveraging these sites to generate extensive libraries of novel derivatives with fine-tuned electronic, physical, and biological properties.

C5-Position Functionalization: The bromine atom is an excellent leaving group for various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: Techniques like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.comnih.govnih.gov Applying these methods to this compound would enable the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents, creating complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the thiazole (B1198619) ring could facilitate the displacement of the bromide by various nucleophiles (e.g., thiols, alkoxides, amines) under specific conditions, providing a complementary, metal-free route to new derivatives. semanticscholar.org

C4-Amine Derivatization: The primary amine is a versatile functional group that can undergo numerous transformations.

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides can produce a range of amide and sulfonamide derivatives, which are common motifs in biologically active molecules. nih.govmdpi.com

Condensation Reactions: The amine can react with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines or used as intermediates for synthesizing more complex heterocyclic systems.

Table 2: Prospective Functionalization Strategies and Potential Derivatives

Reaction Site Reaction Type Reagents/Catalysts Resulting Derivative Class
C5-Bromo Suzuki Coupling Aryl/heteroaryl boronic acids, Pd catalyst, base. mdpi.com 5-Aryl/heteroaryl-1,2-thiazol-4-amines
C5-Bromo Buchwald-Hartwig Amines, Pd catalyst, ligand, base. nih.gov 5-Amino-substituted-1,2-thiazol-4-amines
C5-Bromo SNAr Thiols, alkoxides, strong base. semanticscholar.org 5-Thioether/ether-1,2-thiazol-4-amines
C4-Amine Acylation Acyl chlorides, anhydrides. mdpi.com N-(5-Bromo-1,2-thiazol-4-yl)amides
C4-Amine Sulfonylation Sulfonyl chlorides, base. nih.gov N-(5-Bromo-1,2-thiazol-4-yl)sulfonamides
C4-Amine Reductive Amination Aldehydes/ketones, reducing agent. N-Alkyl-(5-Bromo-1,2-thiazol-4-yl)amines

In-Depth Computational Studies on Reaction Mechanisms and Selectivity

To guide synthetic efforts and predict the properties of novel derivatives, in-depth computational studies are indispensable. Quantum chemical methods like Density Functional Theory (DFT) can provide profound insights into the electronic structure, reactivity, and mechanistic pathways involving this compound. acs.orgnih.gov

Future computational research should focus on:

Reactivity and Selectivity Prediction: Calculating molecular electrostatic potential (MEP) maps and Fukui functions can predict the most likely sites for electrophilic and nucleophilic attack, guiding regioselective functionalization. nih.gov

Elucidation of Reaction Mechanisms: DFT can be used to model the transition states and reaction energy profiles for key transformations, such as palladium-catalyzed cross-coupling or nucleophilic substitution. nih.gov This understanding is crucial for optimizing reaction conditions to improve yields and minimize byproducts.

Property Prediction of Novel Derivatives: Time-dependent DFT (TD-DFT) can predict the electronic absorption and emission spectra of new derivatives, which is vital for applications in materials science. Furthermore, calculations of frontier molecular orbitals (HOMO-LUMO) can help rationalize the electronic properties and potential reactivity of designed molecules. nih.govdntb.gov.ua

Molecular Docking and Dynamics: For applications in drug discovery, computational docking and molecular dynamics simulations can predict how derivatives of this compound interact with biological targets like enzymes or receptors, enabling rational design of potent and selective inhibitors. nih.gov

Table 3: Application of Computational Methods in this compound Research

Computational Method Research Question/Application Expected Insights
Density Functional Theory (DFT) Structural optimization, electronic properties. Accurate molecular geometry, charge distribution, HOMO-LUMO energy gap. nih.gov
Molecular Electrostatic Potential (MEP) Prediction of reactive sites. Identification of nucleophilic (amine) and electrophilic (C-Br) regions. nih.gov
Transition State Theory Elucidation of reaction mechanisms. Energy barriers and pathways for functionalization reactions (e.g., Suzuki coupling). nih.gov
Time-Dependent DFT (TD-DFT) Prediction of optical properties. UV-Vis absorption spectra for materials science applications.
Molecular Docking/Dynamics Drug design and chemical biology. Binding modes and affinities of derivatives to protein targets.

Interdisciplinary Applications in Emerging Fields of Chemical Research

The true potential of this compound will be realized through its application in interdisciplinary fields. Its structure serves as a launchpad for creating molecules with tailored functions for diverse scientific challenges.

Medicinal Chemistry: The aminothiazole core is a well-established "privileged scaffold" found in numerous approved drugs. mdpi.comnih.gov Future work will involve using this compound as a building block to synthesize novel candidates for anticancer, antimicrobial, antioxidant, and anti-inflammatory therapies. nih.govnih.gov The bromo-substituent provides a key vector for diversification to explore structure-activity relationships (SAR) and optimize potency and selectivity against specific biological targets. nih.gov

Materials Science: By applying cross-coupling reactions to the C5-position, researchers can synthesize highly conjugated systems incorporating the electron-rich aminothiazole core. These new materials could be investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The inherent properties of the thiazole ring, combined with the diverse functionalities that can be introduced, allow for the precise tuning of optical and electronic properties. semanticscholar.org

Chemical Biology: Derivatives of this compound can be developed as chemical probes to study biological processes. For example, by attaching fluorescent tags or reactive groups, these molecules could be used to label specific proteins or investigate enzyme mechanisms. The aminothiazole scaffold has been explored for its role as an allosteric enhancer or inhibitor of receptors, opening avenues for developing new tools to modulate cellular signaling pathways. nih.gov

Agrochemicals: The biological activity of thiazole derivatives extends to agriculture. mdpi.com Future research could focus on developing novel herbicides or fungicides based on the this compound structure, potentially leading to more effective and environmentally safer crop protection agents. evitachem.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.